6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include mild heating and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyranone ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: A simpler pyranone derivative with similar structural features.
1,3-dimethylbarbituric acid: Another compound used in multicomponent reactions to synthesize complex molecules.
Uniqueness
6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methyl-4-[1-[3-(2-methylphenyl)propanoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14-5-3-4-6-16(14)7-8-19(22)21-10-9-17(13-21)25-18-11-15(2)24-20(23)12-18/h3-6,11-12,17H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUQYVXYXCGEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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